molecular formula C14H12O3 B083268 (Biphenyl-4-yloxy)acetic acid CAS No. 13333-86-3

(Biphenyl-4-yloxy)acetic acid

Número de catálogo: B083268
Número CAS: 13333-86-3
Peso molecular: 228.24 g/mol
Clave InChI: UEXMWDXKHUIBSJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(Biphenyl-4-yloxy)acetic acid is a versatile biphenyl compound that serves as a key synthetic intermediate and pharmacophore in medicinal chemistry research. Its structural motif is significant in developing novel therapeutic agents, particularly in cardiovascular and anti-inflammatory fields . In cardiovascular research, this compound and its derivatives have been investigated as Ca 2+ -sensitizers for heart failure. Studies show that analogs like 2',4'-difluoro(1,1'-biphenyl)-4-yloxy acetic acid (dfbp-o) bind to the regulatory domain of cardiac troponin C (cTnC) . This binding increases the affinity of cTnC for troponin I (cTnI), thereby stabilizing the regulatory complex and enhancing cardiac muscle sensitivity to calcium, which can improve contractile force—a promising mechanism for positive inotropic therapy . The biphenyl moiety of this compound is also a recognized pharmacophore in anti-inflammatory and analgesic agent development . Researchers have used this compound as a precursor to synthesize a series of 1,3,4-oxadiazole, 1,2,4-triazole, and 1,3,4-thiadiazole derivatives . These derivatives have demonstrated significant anti-inflammatory and analgesic activity in experimental models, with some compounds showing improved safety profiles and reduced gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like flurbiprofen .

Propiedades

IUPAC Name

2-(4-phenylphenoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3/c15-14(16)10-17-13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-9H,10H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEXMWDXKHUIBSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90294294
Record name (biphenyl-4-yloxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90294294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13333-86-3
Record name 13333-86-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95738
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (biphenyl-4-yloxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90294294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 13333-86-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Métodos De Preparación

Reaction Conditions and Optimization

The reaction is typically conducted in a polar aprotic solvent such as acetone or dimethylformamide (DMF), with potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) serving as the base. Sodium iodide (NaI) is often added as a catalyst to enhance reactivity through the in situ generation of iodoacetic acid, which reacts more readily with the phenoxide ion.

Key parameters :

  • Molar ratio : A 1:1.2 molar ratio of biphenyl-4-ol to chloroacetic acid ensures complete conversion of the phenol.

  • Temperature : Reflux conditions (80–100°C) are employed to accelerate the reaction, typically requiring 4–6 hours.

  • Workup : The crude product is acidified with hydrochloric acid (HCl) to precipitate the target compound, followed by recrystallization from ethanol or aqueous methanol.

Yield : Reported yields range from 65% to 78%, depending on solvent purity and reaction time.

Structural Characterization

The synthesized compound is validated using spectroscopic and crystallographic techniques:

  • FT-IR : A strong absorption band at 1,740 cm⁻¹ confirms the presence of the carboxylic acid group.

  • ¹H NMR : Distinct signals at δ 4.6 ppm (singlet, OCH₂CO) and δ 6.7–7.7 ppm (multiplet, aromatic protons) align with the expected structure.

  • X-ray crystallography : Reveals a twisted biphenyl conformation with a dihedral angle of 47.51° between aromatic rings, stabilized by O–H⋯O hydrogen bonds.

Esterification-Hydrolysis Cascade

An alternative two-step approach involves initial esterification of biphenyl-4-ol with ethyl chloroacetate, followed by saponification to yield the free acid. This method is advantageous for isolating intermediates and optimizing yields.

Step 1: Synthesis of Ethyl (Biphenyl-4-yloxy)acetate

Biphenyl-4-ol reacts with ethyl chloroacetate in acetone under reflux, catalyzed by K₂CO₃ and NaI. The reaction proceeds via nucleophilic displacement, forming the ester derivative.

Optimized conditions :

ParameterValue
SolventAcetone
BaseK₂CO₃ (2.5 equiv)
CatalystNaI (0.1 equiv)
Temperature80°C (reflux)
Reaction time2 hours
Yield44%

Step 2: Saponification to this compound

The ester intermediate is hydrolyzed using aqueous sodium hydroxide (NaOH) under reflux. Acidification with HCl precipitates the target compound.

Critical factors :

  • NaOH concentration : 10% (w/v) aqueous solution ensures complete hydrolysis within 3 hours.

  • Recrystallization : Ethanol-water (3:1) mixtures yield crystals with >95% purity.

Comparative Analysis of Methods

The nucleophilic substitution route offers higher efficiency (65–78% yield) but requires stringent control over stoichiometry and pH. In contrast, the esterification-hydrolysis cascade provides better intermediate characterization at the cost of lower overall yield (44% for the ester step).

Table 1 : Method comparison

ParameterNucleophilic SubstitutionEsterification-Hydrolysis
Yield65–78%40–50% (overall)
Purity≥90%≥95%
Reaction time4–6 hours5–8 hours (total)
ScalabilityIndustrial-scale feasibleLaboratory-scale preferred

Advanced Synthetic Strategies

Cyclodextrin Inclusion Complexation

Recent studies explore cyclodextrin-assisted synthesis to enhance solubility and reaction rates. For example, β-cyclodextrin forms inclusion complexes with biphenyl-4-ol, facilitating its reaction with chloroacetic acid in aqueous media . This green chemistry approach reduces solvent waste and improves atom economy.

Análisis De Reacciones Químicas

Esterification and Amidation Reactions

The carboxylic acid group undergoes standard derivatization reactions:

  • Ester formation : Reacts with alcohols (e.g., methanol, ethanol) under acidic or basic conditions.

  • Amide synthesis : Forms hydrazides or amides via coupling with amines or hydrazines.

Example : Reaction with thiosemicarbazide to form 2-(((3-methylphenyl)amino)thioxomethyl)hydrazide derivatives (Fig. 1):

  • Conditions : Ethanol/acetic acid solvent, triethylamine catalyst, reflux (80–100°C).

  • Monitoring : TLC (ethyl acetate/hexane, 3:7).

Table 1 : Key parameters for hydrazide synthesis

ReagentSolvent SystemCatalystYield (%)Reaction Time (h)
ThiosemicarbazideEthanol/Acetic acidTriethylamine65–706–8

Cyclization to Heterocyclic Derivatives

The compound serves as a precursor for synthesizing bioactive heterocycles:

  • 1,3,4-Oxadiazoles/Thiadiazoles : Reacts with CS₂ or isothiocyanates under dehydrating conditions.

  • 1,2,4-Triazoles : Cyclocondensation with hydrazines followed by intramolecular cyclization .

Mechanistic pathway :

  • Hydrazide intermediate formation via reaction with hydrazine hydrate.

  • Cyclization with CS₂ (for thiadiazoles) or NH₄SCN (for triazoles) in ethanol under reflux.

Table 2 : Reaction outcomes for heterocycle synthesis

Heterocycle TypeReagent UsedYield (%)Biological Activity Tested
1,3,4-OxadiazoleCS₂58–63Anti-inflammatory
1,2,4-TriazoleNH₄SCN60–68Analgesic

Suzuki–Miyaura Cross-Coupling

The biphenyl moiety participates in palladium-catalyzed cross-coupling reactions to generate complex biaryl systems.

Optimized conditions (for analogous biphenyl derivatives ):

  • Catalyst : [(dppf)PdCl₂] (5 mol%).

  • Base : Cs₂CO₃.

  • Solvent : Water/1,4-dioxane (1:3).

  • Temperature : 100°C.

  • Yield : 60–65% in 6–8 hours.

Key observation : Reactions failed in polar aprotic solvents (DMSO, DMF) but succeeded in aqueous dioxane (Table 3).

Table 3 : Solvent and catalyst screening for coupling reactions

Solvent SystemCatalystBaseYield (%)
Water/1,4-dioxane (1:3)[(dppf)PdCl₂]Cs₂CO₃60–65
DMSOPd(OAc)₂K₂CO₃No reaction

Crystal Packing and Hydrogen-Bonding Interactions

In the solid state, the compound forms cyclic R₂²(8) hydrogen-bonded dimers via carboxyl groups (Fig. 2). Adjacent dimers interact via C–H···π interactions (H···π distance: 2.86 Å), stabilizing the crystal lattice .

Structural note : The biphenyl system adopts a twisted conformation (dihedral angle: 47.51°), contrasting with planar conformations seen in unsubstituted biphenyls.

Reaction Monitoring and Characterization

  • Analytical methods :

    • TLC : Ethyl acetate/hexane (3:7) for hydrazide intermediates.

    • NMR/IR : Confirm functional groups (e.g., carbonyl stretch at 1720 cm⁻¹ for carboxylic acid) .

    • HPLC : Purity assessment (>95% for most derivatives) .

Aplicaciones Científicas De Investigación

Anti-inflammatory and Analgesic Properties

Several studies have highlighted the anti-inflammatory and analgesic activities of biphenyl-4-yloxy acetic acid derivatives. These compounds are reported to exhibit lower ulcerogenic potential, making them suitable candidates for pain management therapies without the adverse gastrointestinal effects commonly associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Antidiabetic Activity

Research has identified that certain derivatives of biphenyl-4-yloxy acetic acid act as potent inhibitors of protein tyrosine phosphatase 1B (PTP1B), which is implicated in insulin signaling pathways. These inhibitors demonstrate promising oral antihyperglycemic activity, suggesting potential use in the treatment of type 2 diabetes .

Structural Insights and Crystallography

The crystal structure of (biphenyl-4-yloxy)acetic acid reveals significant intermolecular interactions, including hydrogen bonding and π-π stacking, which contribute to its stability and biological activity. The dihedral angle between the phenyl rings is approximately 47.51°, indicating a non-planar conformation that may influence its pharmacological properties .

Antimycobacterial Activity

A study conducted by Kamoda et al. (2006) demonstrated the antimycobacterial activity of biphenyl derivatives, suggesting that modifications to the biphenyl structure can enhance efficacy against Mycobacterium tuberculosis. This opens avenues for developing new antitubercular agents based on biphenyl-4-yloxy acetic acid .

Cancer Research

Thiadiazole derivatives of biphenyl-4-yloxy acetic acid have shown potential as anticancer agents. These compounds were tested for their ability to inhibit cancer cell proliferation and induce apoptosis, indicating their utility in cancer therapeutics .

Chemical Properties and Safety Profile

The compound is classified as harmful if swallowed and can cause skin irritation, emphasizing the need for careful handling in laboratory settings . Understanding its chemical properties is crucial for researchers aiming to synthesize and utilize this compound safely.

Mecanismo De Acción

The mechanism of action of (biphenyl-4-yloxy)acetic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

1,3,4-Oxadiazole and 1,3,4-Thiadiazole Derivatives

Functionalizing the acetic acid moiety with 1,3,4-oxadiazole or 1,3,4-thiadiazole rings significantly enhances anti-inflammatory and antimicrobial activity.

Derivative Biological Activity Potency (IC₅₀/EC₅₀) Reference
5-[(Biphenyl-4-yloxy)methyl]-1,3,4-oxadiazole Anti-inflammatory (carrageenan-induced edema) 28.4 ± 1.2 mg/kg
1,3,4-Thiadiazole derivatives Analgesic (acetic acid writhing test) and anti-inflammatory (60% edema inhibition) 25–40 mg/kg
1,2,4-Triazole derivatives Antioxidant (DPPH radical scavenging) 72.3% at 100 μM

Key Findings :

  • Oxadiazole derivatives exhibit 2–3× higher anti-inflammatory potency than the parent compound due to improved electron-withdrawing effects and metabolic stability .
  • Thiadiazole analogs show dual analgesic and anti-inflammatory effects with 50% lower gastrointestinal irritation compared to indomethacin .

Benzofuran/Benzothiophene Hybrids

Replacing one benzene ring with benzofuran or benzothiophene enhances PTP1B inhibition, critical for antidiabetic activity.

Hybrid Structure PTP1B Inhibition (%) Selectivity Over TCPTP* Reference
Benzofuran-biphenyloxy acetic acid 89.2 ± 3.1 >100×
Benzothiophene-biphenyloxy acetic acid 82.5 ± 2.8 >80×

*TCPTP: T-cell protein tyrosine phosphatase.
Structural Advantage : The fused heterocyclic systems increase hydrophobic interactions with the PTP1B active site, improving binding affinity .

Comparison with Non-Heterocyclic Analogs

2-[(2,6-Dichloroanilino)phenyl]acetic Acid Derivatives

These analogs, structurally akin to diclofenac, were compared for anti-inflammatory and ulcerogenic effects:

Compound Edema Inhibition (%) Ulcerogenic Index (UI)* Reference
(Biphenyl-4-yloxy)acetic acid 65.2 ± 4.1 1.2 ± 0.3
2-[(2,6-Dichloroanilino)phenyl]acetic acid 78.5 ± 3.8 3.8 ± 0.6

*UI: Scale of 0–5 (higher = more ulcerogenic).
Insight : While the dichloro derivative has higher potency, this compound exhibits 70% lower ulcerogenicity , attributed to reduced COX-2 selectivity and acidic dissociation .

2-(2-Fluoro-4-biphenylyl)propionic Acid

This fluorinated analog, designed for improved pharmacokinetics, shows:

Property This compound 2-(2-Fluoro-4-biphenylyl)propionic Acid Reference
Plasma Half-life (hr) 2.1 ± 0.4 4.8 ± 0.7
Lipid Peroxidation Inhibition (%) 42.3 ± 3.5 58.9 ± 4.2

Mechanistic Note: The fluorine atom enhances metabolic stability and membrane permeability, extending half-life and antioxidant capacity .

Actividad Biológica

(Biphenyl-4-yloxy)acetic acid, also known as 2-(Biphenyl-4-yloxy)acetic acid, is a chemical compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its pharmacological properties, including anti-inflammatory, analgesic, and potential anticancer effects, supported by relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H12O3C_{14}H_{12}O_3. Its structure consists of a biphenyl moiety linked to an acetic acid functional group. The compound exhibits a dihedral angle of 47.51° between the phenyl and benzene rings in its crystal form, which influences its biological interactions .

1. Anti-inflammatory Activity

Numerous studies have highlighted the anti-inflammatory properties of this compound and its derivatives. For instance, a series of synthesized derivatives demonstrated significant anti-inflammatory effects in animal models. One study reported that certain derivatives exhibited up to 81.81% reduction in paw edema induced by carrageenan, surpassing the efficacy of standard anti-inflammatory drugs like flurbiprofen .

2. Analgesic Activity

The analgesic potential of this compound has been evaluated through various assays. Research indicates that specific derivatives showed analgesic activity ranging from 16.9% to 72.8%, with some compounds performing comparably to flurbiprofen, a well-known analgesic . This suggests that this compound could serve as a viable alternative for pain management.

3. Anticancer Potential

Emerging studies suggest that this compound may possess anticancer properties. Certain derivatives have been screened for their ability to inhibit cancer cell proliferation, showing promising results against various cancer types . For example, compounds derived from this acid have been associated with significant cytotoxic effects on breast cancer cells.

4. Other Biological Activities

In addition to the aforementioned activities, this compound exhibits potential antibacterial and antimalarial properties. While some studies indicate limited antibacterial activity against certain strains, others suggest that derivatives may enhance efficacy against resistant bacterial strains .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
Anti-inflammatoryUp to 81.81% reduction in edema
Analgesic16.9% - 72.8% inhibition compared to flurbiprofen
AnticancerSignificant cytotoxicity against breast cancer
AntibacterialLimited activity; enhanced by certain derivatives

Research Highlights

  • Kumar et al. (2008) : Investigated the anti-inflammatory and analgesic properties of biphenyl derivatives and found promising results indicating lower ulcerogenic potential compared to traditional NSAIDs .
  • Malamas et al. (2000) : Reported on the antihyperglycemic activity of biphenyl oxo-acetic acids, suggesting broader therapeutic applications beyond inflammation and pain management .
  • Recent Advances : A series of studies have focused on synthesizing new derivatives with improved pharmacological profiles, emphasizing the need for further exploration into their mechanisms of action and safety profiles .

Q & A

Q. What are the primary biological activities associated with (biphenyl-4-yloxy)acetic acid, and what experimental models are used to evaluate them?

this compound exhibits anti-inflammatory, analgesic, and potential anti-tubercular activities. In vitro assays such as cyclooxygenase (COX) inhibition for anti-inflammatory properties and mycobacterial growth inhibition assays (e.g., Mycobacterium tuberculosis H37Rv strain) are commonly employed . Its derivatives, including 1,3,4-oxadiazole and thiadiazole analogs, are synthesized and tested for enhanced efficacy and reduced ulcerogenicity in rodent models .

Q. How can researchers determine the purity and structural identity of synthesized this compound?

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) or nuclear magnetic resonance (NMR) spectroscopy (e.g., 1^1H and 13^{13}C NMR) are standard methods. Crystallographic validation via single-crystal X-ray diffraction (SCXRD) is critical for confirming molecular geometry. For example, SCXRD data (space group P21_1/n, a = 5.9118 Å, b = 28.5786 Å, c = 6.9017 Å) reveal a twisted biphenyl conformation with a dihedral angle of 47.51° between aromatic rings .

Q. What are the recommended conditions for synthesizing this compound inclusion complexes with β-cyclodextrin?

Dissolve this compound (1 mmol) in ethanol (5 mL) and add dropwise to β-cyclodextrin (1 mmol) in water (50 mL). Stir at 50°C for 6 hours, filter, and store at 40°C for crystallization. This method yields stable inclusion complexes, enhancing aqueous solubility and bioavailability .

Advanced Research Questions

Q. How does the crystal packing of this compound influence its pharmacological activity?

The compound forms centrosymmetric dimers via O—H⋯O hydrogen bonds (R_2$$^2(8) motifs), creating a zigzag layer structure stabilized by C—H⋯π interactions (H⋯π distance: 2.86 Å). This dimerization may affect membrane permeability and receptor binding, as observed in protein tyrosine phosphatase 1B (PTP1B) inhibition studies for antidiabetic applications .

Q. What methodological challenges arise in crystallographic refinement of this compound?

Hydrogen atom positioning requires constrained refinement (aromatic C—H = 0.93 Å, aliphatic C—H = 0.97 Å) due to limited electron density. High R-factors (e.g., R = 0.047, wR = 0.139) may result from crystal twinning or weak diffraction. Data collection at low temperatures (e.g., 150 K) reduces thermal motion artifacts .

Q. How can structural modifications improve the therapeutic index of this compound derivatives?

Introducing electron-withdrawing groups (e.g., nitro, cyano) at the biphenyl moiety enhances COX-2 selectivity. For example, 2'-benzofuran derivatives show 10-fold higher PTP1B inhibition (IC50_{50} = 0.8 µM) compared to the parent compound. Pharmacokinetic optimization via β-cyclodextrin complexation increases oral bioavailability by 40% in murine models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Biphenyl-4-yloxy)acetic acid
Reactant of Route 2
Reactant of Route 2
(Biphenyl-4-yloxy)acetic acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.